Pyrazine, 2-methyl-3-(3-methylbutyl)-
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Overview
Description
Pyrazine, 2-methyl-3-(3-methylbutyl)- is a heterocyclic aromatic organic compound. It belongs to the class of alkylpyrazines, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, with methyl and 3-methylbutyl substituents at the 2 and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine, 2-methyl-3-(3-methylbutyl)- can be achieved through several methods. One common approach involves the alkylation of pyrazine derivatives. For instance, the compound can be synthesized by an alkyl-zinc cross-coupling reaction, which involves the reaction of an alkyl-zinc reagent with a pyrazine derivative . This method is often preferred due to its efficiency and high yield.
Industrial Production Methods: In industrial settings, the production of pyrazine, 2-methyl-3-(3-methylbutyl)- typically involves large-scale chemical synthesis using similar alkylation techniques. The process may include the use of Grignard reagents followed by the addition of zinc bromide to form the desired product .
Chemical Reactions Analysis
Types of Reactions: Pyrazine, 2-methyl-3-(3-methylbutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrazine compounds.
Scientific Research Applications
Pyrazine, 2-methyl-3-(3-methylbutyl)- has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, pyrazine derivatives are often studied for their potential as bioactive compounds.
Medicine: Pyrazine, 2-methyl-3-(3-methylbutyl)- and its derivatives have shown promise in medicinal chemistry.
Industry: In the industrial sector, this compound is used as a flavoring agent due to its distinct aroma.
Mechanism of Action
The mechanism of action of pyrazine, 2-methyl-3-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with cellular processes. For instance, it may inhibit enzyme activity, disrupt cell membrane integrity, or interfere with DNA replication and transcription . These interactions result in the compound’s antimicrobial, antifungal, and anticancer effects.
Comparison with Similar Compounds
2,5-Dimethyl-3-(3-methylbutyl)pyrazine: This compound is structurally similar but has an additional methyl group at the 5-position.
3-Methyl-2-(2-methylbutyl)pyrazine: Another regioisomer with a different substitution pattern.
Uniqueness: Pyrazine, 2-methyl-3-(3-methylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
32737-06-7 |
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Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-methyl-3-(3-methylbutyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-8(2)4-5-10-9(3)11-6-7-12-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
DFLVTNJDHBTOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1CCC(C)C |
Origin of Product |
United States |
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